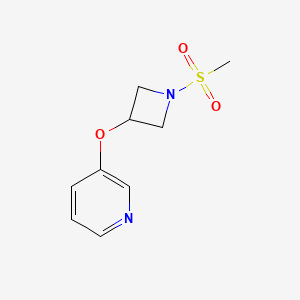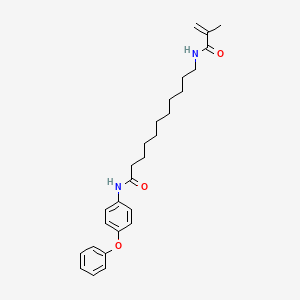
11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” is a synthetic organic compound It is characterized by its complex molecular structure, which includes an amide group, a phenoxyphenyl group, and a methylprop-2-enoylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the phenoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Addition of the methylprop-2-enoylamino group: This could be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysts: Using catalysts to increase reaction rates.
Solvents: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different products.
Reduction: Reduction reactions could alter the functional groups within the molecule.
Substitution: The phenoxyphenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of polymers or as an additive in materials science.
作用机制
The mechanism by which “11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties or signaling pathways.
Participating in chemical reactions: Within biological systems to produce active metabolites.
相似化合物的比较
Similar Compounds
11-(2-methylprop-2-enoylamino)-N-(4-phenylphenyl)undecanamide: Similar structure but with a phenyl group instead of a phenoxyphenyl group.
11-(2-methylprop-2-enoylamino)-N-(4-methoxyphenyl)undecanamide: Contains a methoxy group instead of a phenoxy group.
Uniqueness
“11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
11-(2-methylprop-2-enoylamino)-N-(4-phenoxyphenyl)undecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O3/c1-22(2)27(31)28-21-13-8-6-4-3-5-7-12-16-26(30)29-23-17-19-25(20-18-23)32-24-14-10-9-11-15-24/h9-11,14-15,17-20H,1,3-8,12-13,16,21H2,2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJUTLJNMPPDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)

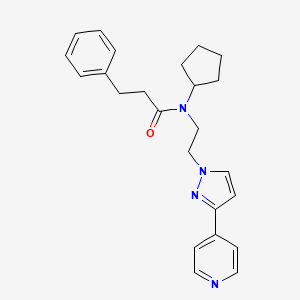
![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)
![2-[1-(2-Chloroacetyl)-4-hydroxypiperidin-4-yl]-2,2-difluoro-N-methylacetamide](/img/structure/B2433626.png)
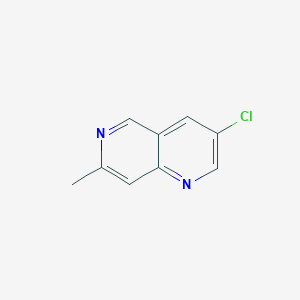
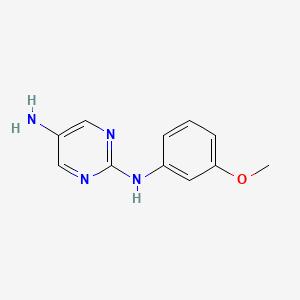
![1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine](/img/structure/B2433631.png)
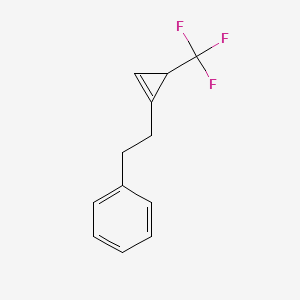
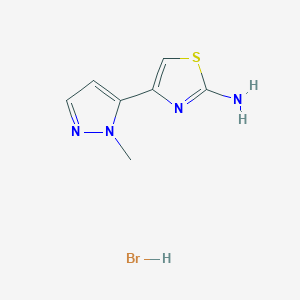
![2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2433635.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2433638.png)
